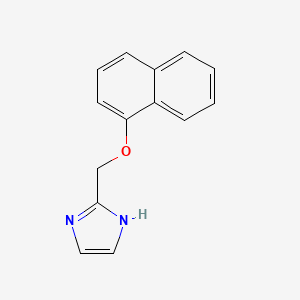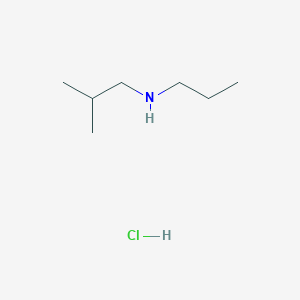
7-(2-Chloropyrimidin-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chloropyrimidin-4-yl)quinoline is a heterocyclic aromatic compound that combines the structural features of quinoline and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of both quinoline and pyrimidine moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chloropyrimidin-4-yl)quinoline typically involves the condensation of 2-chloropyrimidine with a suitable quinoline derivative. One common method is the reaction of 2-chloropyrimidine with 7-chloroquinoline under basic conditions, often using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(2-Chloropyrimidin-4-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Fused ring systems with enhanced biological activity .
Scientific Research Applications
7-(2-Chloropyrimidin-4-yl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimalarial, and antimicrobial agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-(2-Chloropyrimidin-4-yl)quinoline varies depending on its application:
Anticancer Activity: It may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis through specific molecular targets.
Antimalarial Activity: The compound can inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Comparison with Similar Compounds
7-Chloroquinoline: Shares the quinoline moiety but lacks the pyrimidine ring, resulting in different biological activities.
2-Chloropyrimidine: Contains the pyrimidine ring but lacks the quinoline moiety, leading to distinct chemical properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline moiety, offering unique pharmacological profiles.
Uniqueness: 7-(2-Chloropyrimidin-4-yl)quinoline is unique due to the combination of quinoline and pyrimidine rings, which provides a versatile scaffold for the development of new drugs and materials. Its dual functionality allows for diverse chemical modifications and a broad range of biological activities .
Properties
Molecular Formula |
C13H8ClN3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
7-(2-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-16-7-5-11(17-13)10-4-3-9-2-1-6-15-12(9)8-10/h1-8H |
InChI Key |
OADGZZXZUOBSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C3=NC(=NC=C3)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


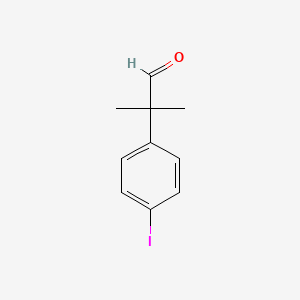
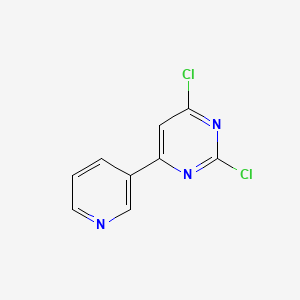


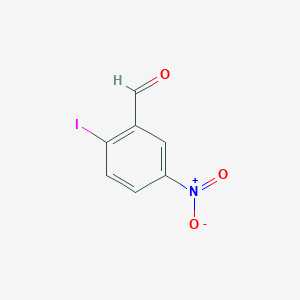
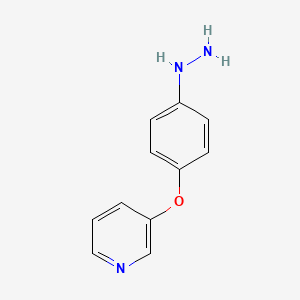
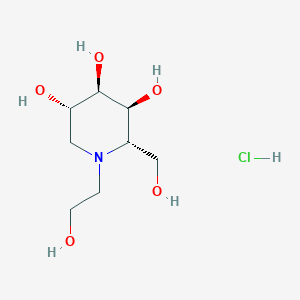
![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)

![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
